molecular formula C10H9NO3 B12348082 3-(4-Carbamoylphenyl)acrylic acid

3-(4-Carbamoylphenyl)acrylic acid

Cat. No.: B12348082
M. Wt: 191.18 g/mol
InChI Key: CEIVMXMPBABKGI-ZZXKWVIFSA-N
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Description

3-(4-Carbamoylphenyl)acrylic acid is an organic compound characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Carbamoylphenyl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-aminobenzamide and acrylic acid.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide.

    Procedure: The 4-aminobenzamide is first reacted with acrylic acid in the presence of the base to form the desired product. The reaction mixture is then heated to facilitate the formation of the acrylic acid moiety.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Catalysts: Employing catalysts to enhance the reaction rate and yield.

    Purification: Implementing purification techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Carbamoylphenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylic acid moiety to saturated acids or alcohols.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as halogenated, nitrated, or hydrogenated compounds.

Scientific Research Applications

3-(4-Carbamoylphenyl)acrylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The mechanism by which 3-(4-Carbamoylphenyl)acrylic acid exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

    Pathways: It may influence various biochemical pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

    3-(4-Carbamoylphenyl)propanoic acid: Similar structure but with a saturated propanoic acid moiety.

    4-Carbamoylphenylacetic acid: Lacks the acrylic acid moiety, having an acetic acid group instead.

    3-(4-Carbamoylphenyl)butyric acid: Contains a butyric acid moiety, differing in chain length.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

(E)-3-(4-carbamoylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9NO3/c11-10(14)8-4-1-7(2-5-8)3-6-9(12)13/h1-6H,(H2,11,14)(H,12,13)/b6-3+

InChI Key

CEIVMXMPBABKGI-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)C(=O)N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C(=O)N

Origin of Product

United States

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